molecular formula C19H21NO2 B4177367 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide

Cat. No. B4177367
M. Wt: 295.4 g/mol
InChI Key: KTIAZEWHQOUCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide, also known as DIPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DIPPA is a chiral compound that belongs to the class of amides and has a molecular formula of C21H23NO2.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have a number of biochemical and physiological effects. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal activity against certain pests and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its versatility, as it has potential applications in various fields such as medicine, agriculture, and material science. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations. In addition, the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide. In medicine, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as an anti-inflammatory and analgesic agent, as well as its potential use as an anticancer agent. In agriculture, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as a pesticide and herbicide. In material science, further studies are needed to determine the properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide-based materials and their potential applications.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the growth of certain cancer cells, suggesting its potential use as an anticancer agent.
In agriculture, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides and fungicides. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to have herbicidal activity against certain weeds, making it a promising candidate for the development of new herbicides.
In material science, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have the ability to form self-assembled monolayers on gold surfaces, making it a promising candidate for the development of new materials with unique properties.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(11-10-15-6-2-1-3-7-15)20-14-18-17-9-5-4-8-16(17)12-13-22-18/h1-9,18H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIAZEWHQOUCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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